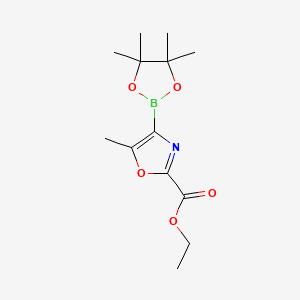![molecular formula C19H26N4O2 B13904128 2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-LYS-ALA-BETANA involves the use of mixed anhydrides and activated esters to achieve high yields . The process typically includes the following steps:
Protection of Amino Groups: The amino groups of lysine and alanine are protected using tert-butyloxycarbonyl (BOC) or carbobenzoxy groups.
Formation of Mixed Anhydrides: The protected amino acids are converted into mixed anhydrides using reagents like isobutyl chloroformate.
Coupling Reaction: The mixed anhydrides are then coupled with beta-naphthylamine to form the desired peptide bond.
Deprotection: The protective groups are removed under mild conditions to yield the final product, H-LYS-ALA-BETANA.
Industrial Production Methods
Industrial production of H-LYS-ALA-BETANA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-LYS-ALA-BETANA undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the beta-naphthylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives at the beta-naphthylamide moiety.
Scientific Research Applications
H-LYS-ALA-BETANA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-LYS-ALA-BETANA involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, making it useful in enzymatic assays . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .
Comparison with Similar Compounds
Similar Compounds
H-LYS-ALA-VAL-GLY-OH: Another lysine-containing tetrapeptide with immunoactive properties.
H-LYS-ALA-GLY-OH: A shorter peptide with similar enzymatic activity.
Uniqueness
H-LYS-ALA-BETANA is unique due to its beta-naphthylamide moiety, which allows for easy spectrophotometric detection. This feature makes it particularly useful in enzymatic assays compared to other similar peptides .
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
MNETYPHAKOATDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


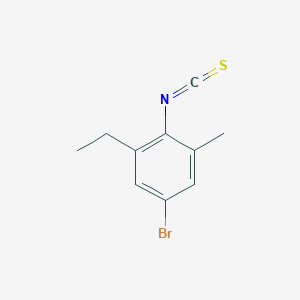
![tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate](/img/structure/B13904046.png)
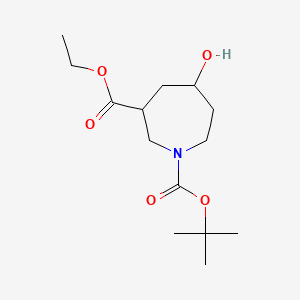

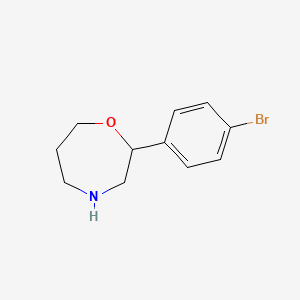
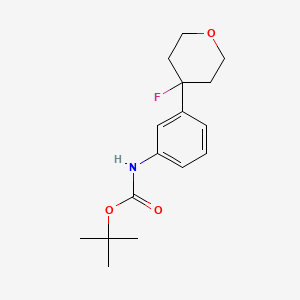
![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)


![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)
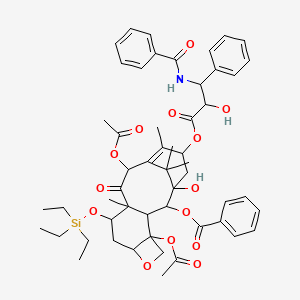
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
